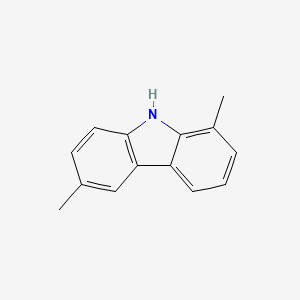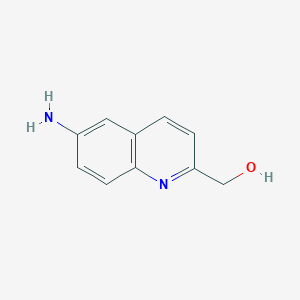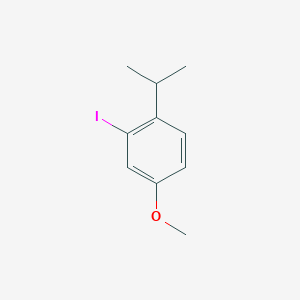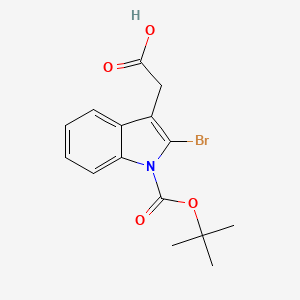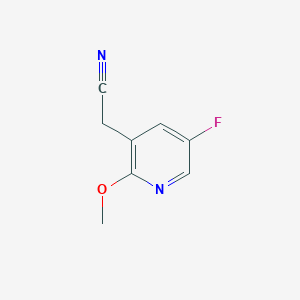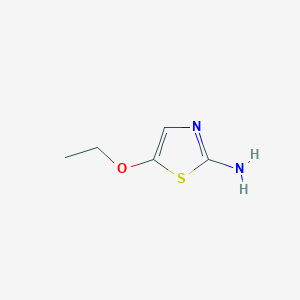
(S)-3-Methyl-1-(p-tolyl)butan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-Methyl-1-(p-tolyl)butan-1-amine: is an organic compound belonging to the class of amines. It features a chiral center at the third carbon atom, making it a stereoisomer with specific spatial arrangements. This compound is characterized by its molecular structure, which includes a butan-1-amine backbone with a methyl group at the third position and a p-tolyl group attached to the first carbon atom.
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common synthetic route involves the reductive amination of (S)-3-methyl-1-(p-tolyl)butanone with ammonia and a reducing agent such as sodium cyanoborohydride.
Chiral Pool Synthesis: Another approach is to start with a chiral precursor, such as (S)-3-methyl-1-(p-tolyl)butanol, and convert it to the amine using reagents like thionyl chloride followed by ammonia.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reductive amination processes, often employing continuous flow reactors to enhance efficiency and control over reaction conditions.
Chemical Reactions Analysis
(S)-3-Methyl-1-(p-tolyl)butan-1-amine: undergoes various types of chemical reactions:
Oxidation: The amine group can be oxidized to form the corresponding amine oxide.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution Reactions: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) in the presence of a base.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nitric acid for nitration or bromine for bromination.
Major Products Formed:
Oxidation: this compound oxide.
Reduction: (S)-3-Methyl-1-(p-tolyl)butanol.
Substitution: Nitro derivatives or bromo derivatives of the aromatic ring.
Scientific Research Applications
(S)-3-Methyl-1-(p-tolyl)butan-1-amine: has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be used as a ligand in biochemical assays to study protein interactions.
Medicine: It has potential as a lead compound in drug discovery, particularly in the development of new pharmaceuticals targeting neurological disorders.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (S)-3-Methyl-1-(p-tolyl)butan-1-amine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The specific pathways involved depend on the biological context, but common mechanisms include binding to active sites or allosteric sites on proteins, leading to modulation of their activity.
Comparison with Similar Compounds
(S)-3-Methyl-1-(p-tolyl)butan-1-amine: can be compared to other similar compounds, such as:
(R)-3-Methyl-1-(p-tolyl)butan-1-amine: The enantiomer, which has the opposite spatial arrangement at the chiral center.
3-Methyl-1-(p-tolyl)butan-1-ol: A closely related compound with an alcohol functional group instead of an amine.
p-Tolylmethylamine: A simpler compound lacking the butan-1-amine backbone.
Uniqueness: The presence of the chiral center and the specific arrangement of functional groups make This compound unique in its biological and chemical properties compared to its enantiomer and related compounds.
Properties
Molecular Formula |
C12H19N |
|---|---|
Molecular Weight |
177.29 g/mol |
IUPAC Name |
(1S)-3-methyl-1-(4-methylphenyl)butan-1-amine |
InChI |
InChI=1S/C12H19N/c1-9(2)8-12(13)11-6-4-10(3)5-7-11/h4-7,9,12H,8,13H2,1-3H3/t12-/m0/s1 |
InChI Key |
YJBJUTNBLZJNOP-LBPRGKRZSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@H](CC(C)C)N |
Canonical SMILES |
CC1=CC=C(C=C1)C(CC(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


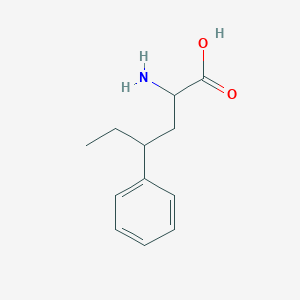
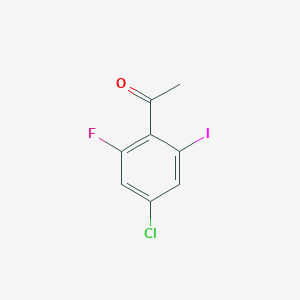
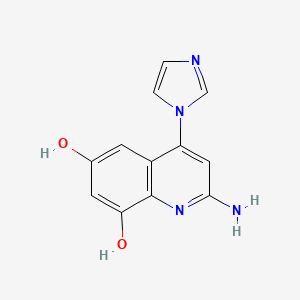
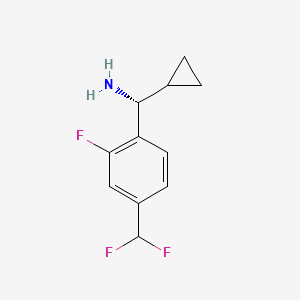
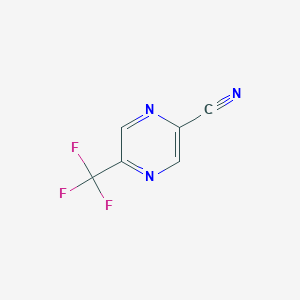

![Thieno[3,2-d]pyrimidine-6-carbaldehyde](/img/structure/B15223864.png)

